![molecular formula C26H35ClN4O4S2 B2755178 N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1321939-90-5](/img/structure/B2755178.png)

N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

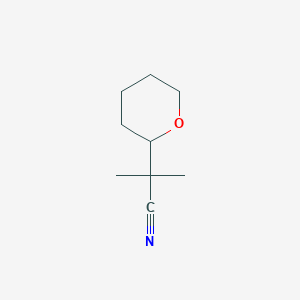

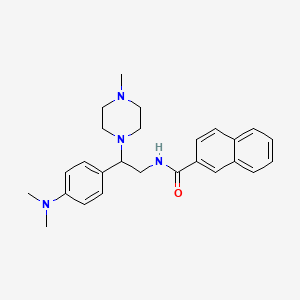

This compound is a complex organic molecule that includes several functional groups such as diethylamino, methoxybenzo[d]thiazol, and piperidin-1-ylsulfonyl . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.

Synthesis Analysis

While specific synthesis methods for this compound are not available, we can infer some general strategies based on its structure. For instance, the diethylamino group could potentially be introduced through a reaction with diethylethanolamine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the diethylamino group could make it a base, while the sulfonyl group could make it more polar .Aplicaciones Científicas De Investigación

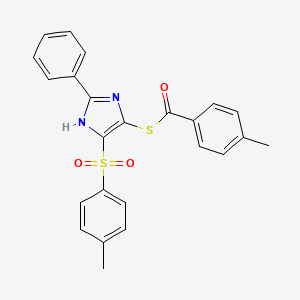

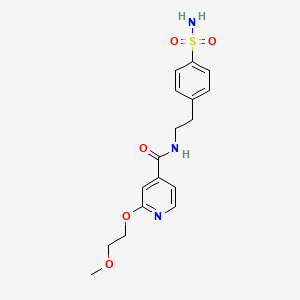

Synthesis and Antimicrobial Activity

- Research has focused on the synthesis of new pyridine derivatives, including those related to benzothiazoles, for their antimicrobial properties. These studies have established the structures of newly synthesized compounds and evaluated their in vitro antimicrobial activities against various strains of bacteria and fungi. This line of research aims at discovering novel antimicrobial agents with potential clinical applications (Patel, Agravat, & Shaikh, 2011).

Anti-inflammatory and Analgesic Agents

- Novel heterocyclic compounds derived from benzothiazoles have been synthesized and tested for their anti-inflammatory and analgesic properties. These studies have found certain derivatives to exhibit significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), showcasing their potential as anti-inflammatory and analgesic agents. Such findings contribute to the development of new drugs for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Docking and Pharmacological Studies

- There has been a considerable interest in understanding the molecular interactions of benzamide derivatives with biological targets through molecular docking studies. These investigations help in the identification of potential drug candidates for various diseases, including cancer, by evaluating their binding affinities to specific receptors or enzymes. This research aids in the rational design of drugs with improved efficacy and specificity (Karayel, 2021).

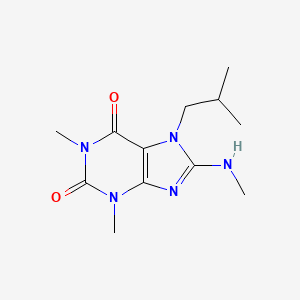

Antitubercular Activity

- The development of new thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication, highlights another significant application. These compounds have shown promising activity in vitro against Mycobacterium tuberculosis, indicating their potential as new antitubercular agents. Such research is crucial in the fight against tuberculosis, especially in the face of emerging drug-resistant strains of the bacterium (Jeankumar et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(diethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O4S2.ClH/c1-4-28(5-2)17-18-30(26-27-23-19-21(34-3)11-14-24(23)35-26)25(31)20-9-12-22(13-10-20)36(32,33)29-15-7-6-8-16-29;/h9-14,19H,4-8,15-18H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKLCZWFRSACEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755095.png)

![N-(3,4-difluorophenyl)-2-(8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2755096.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2755099.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2755104.png)

![ethyl 4-(2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2755110.png)

![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2755111.png)

![N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2755118.png)